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molecular formula C11H15NO B8766495 N-(2-phenylpropan-2-yl)acetamide CAS No. 79649-68-6

N-(2-phenylpropan-2-yl)acetamide

Cat. No. B8766495
M. Wt: 177.24 g/mol
InChI Key: VLGVCSRAGGWVSA-UHFFFAOYSA-N
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Patent
US05478838

Procedure details

Acetyl chloride (62 g) was dropwise added to a solution (1 l) of cumylamine (90 g) and a 48% aqueous solution of sodium hydroxide (70 ml) in toluene under ice-cooling and the mixture was stirred at room temperature for 5 hours. After completion of the reaction, the mixture was neutralized with a saturated aqueous solution of potassium carbonate and extracted with ethyl acetate. The extract was washed with water and dried. The solvent was distilled away under reduced pressure to give 102.3 g of N-(1-methyl-1-phenylethyl)acetamide.
Quantity
62 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:3])[CH3:2].[C:5]([NH2:14])([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)([CH3:7])[CH3:6].[OH-].[Na+].C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1>[CH3:6][C:5]([NH:14][C:1](=[O:3])[CH3:2])([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH3:7] |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
62 g
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
1 L
Type
reactant
Smiles
C(C)(C)(C1=CC=CC=C1)N
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
70 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled away under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC(C)(C1=CC=CC=C1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 102.3 g
YIELD: CALCULATEDPERCENTYIELD 86.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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